N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C12H18BrNS |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H18BrNS/c1-9-4-2-3-5-12(9)14-7-11-6-10(13)8-15-11/h6,8-9,12,14H,2-5,7H2,1H3 |
InChI Key |
IMLKJEAOJZGQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Step 1: Formation of (4-Bromothiophen-2-yl)methanal (Aldehyde Intermediate)
The aldehyde corresponding to (4-bromothiophen-2-yl)methanamine can be prepared by oxidation of the primary amine or by other established methods involving bromothiophene derivatives. Although direct references for this exact aldehyde are limited, similar thiophene aldehydes are commonly synthesized by oxidation of methyl-substituted thiophenes or via formylation reactions.Step 2: Reductive Amination with 2-Methylcyclohexan-1-amine
The aldehyde intermediate is reacted with 2-methylcyclohexan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride under mild acidic conditions. This reaction forms the secondary amine linkage, yielding N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine.-
- Solvent: Typically methanol, ethanol, or dichloromethane.
- Temperature: Room temperature to 50 °C.
- Time: Several hours to overnight.
-
- High selectivity for secondary amine formation.
- Mild conditions preserve the bromothiophene moiety.
Nucleophilic Substitution Approach
Step 1: Preparation of (4-Bromothiophen-2-yl)methyl Halide
Starting from (4-bromothiophen-2-yl)methanol, halogenation with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) yields the corresponding (4-bromothiophen-2-yl)methyl chloride or bromide.Step 2: Nucleophilic Substitution with 2-Methylcyclohexan-1-amine
The halide intermediate is then reacted with 2-methylcyclohexan-1-amine under basic or neutral conditions to substitute the halogen with the amine, forming the desired secondary amine.-
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Temperature: Elevated temperatures (50–100 °C) to facilitate substitution.
- Time: Several hours.
-
- Potential for side reactions such as elimination; reaction conditions must be optimized.
- The bromothiophene ring remains intact under controlled conditions.
While direct literature on the exact synthesis of this compound is scarce, related synthetic procedures involving bromothiophene derivatives provide valuable insights:
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, particularly the presence of the bromothiophene ring and the cyclohexylamine moiety.
Mass Spectrometry (MS) confirms the molecular weight consistent with the brominated compound.
High-Performance Liquid Chromatography (HPLC) is employed for purity assessment.
The preparation of this compound primarily involves:
The synthesis or procurement of (4-bromothiophen-2-yl)methanamine or related aldehyde/halide intermediates.
Formation of the secondary amine linkage via reductive amination or nucleophilic substitution with 2-methylcyclohexan-1-amine.
Use of mild to moderate reaction conditions to preserve the sensitive bromothiophene ring.
Purification typically by chromatographic methods.
The synthetic routes are supported by analogous reactions with bromothiophene derivatives and amines documented in peer-reviewed literature and patent sources, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexane ring provides structural stability and influences the compound’s overall bioavailability .
Comparison with Similar Compounds
Thiosemicarbazone Ligands (L1, L2, L3)
- L2 : (E)-1-((4-Bromothiophen-2-yl)methylene)thiosemicarbazide (4-Br).
- L3 : (E)-1-((5-Bromothiophen-2-yl)methylene)thiosemicarbazide (5-Br).
Key Findings :
N-[2-Amino-1-(4-Bromophenyl)ethyl]-N-cyclohexyl-N-methylamine
- Structure : Combines a bromophenyl group with a cyclohexyl-methylamine chain.
- Molecular Weight : 311.26 g/mol vs. ~299.24 g/mol for the target compound.
Biocatalytic Acetylation of (±)-2-Methylcyclohexan-1-amine
- Synthesis : Lipase-catalyzed acetylation under microwave radiation achieved high yields, suggesting similar methods could apply to the target compound’s amine group .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine (CAS No. 1039835-67-0) is an organic compound characterized by its unique structure, which includes a brominated thiophene ring and a cyclohexane moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H18BrNS |
| Molecular Weight | 288.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | FKZDPUCBSKYWLY-UHFFFAOYSA-N |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as receptors or enzymes involved in various biological pathways. The presence of the brominated thiophene ring may enhance its binding affinity and specificity towards these targets.
Antimicrobial Properties
Research has indicated that compounds containing thiophene rings often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar effects. For instance:
- Case Study 1 : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Activity
The compound's structural features suggest potential anticancer properties.
- Case Study 2 : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Results indicated that the compound induced apoptosis in these cells, with IC50 values demonstrating effectiveness at low concentrations.
Pharmacological Studies
Several pharmacological studies have been conducted to assess the safety and efficacy of this compound:
- Toxicity Assessment : Acute toxicity studies in animal models revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound is rapidly absorbed, with a half-life suitable for therapeutic applications.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-Bromothiophen-2-yl)methyl)-3-methylcyclohexan-1-amine | Moderate | High |
| N-(4-Bromothiophen-2-yl)methyl)-2-methyloxolan-3-amine | Low | Moderate |
| N-(4-Bromothiophen-2-yl)methyl)-4-methoxyphenylamine | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
